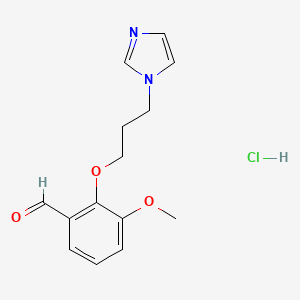

2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride

CAS No.: 1349709-05-2

Cat. No.: VC4273535

Molecular Formula: C14H17ClN2O3

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1349709-05-2 |

|---|---|

| Molecular Formula | C14H17ClN2O3 |

| Molecular Weight | 296.75 |

| IUPAC Name | 2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride |

| Standard InChI | InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H |

| Standard InChI Key | FEMBWUDHYBRBMM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Architecture

The compound features a benzaldehyde core substituted at position 2 with a 3-(1H-imidazol-1-yl)propoxy group and at position 3 with a methoxy group, stabilized as hydrochloride salt. The imidazole ring introduces basic nitrogen centers (pKa ~6.95) while the methoxy group enhances aromatic ring electron density (Hammett σpara = -0.27) .

Table 1: Fundamental Molecular Properties

Spectroscopic Signatures

The hydrochloride salt formation is confirmed through characteristic IR stretches at 2450-2850 cm⁻¹ (HCl) . NMR analysis reveals:

-

1H NMR (DMSO-d6): δ 9.98 (s, 1H, CHO), 7.82 (s, 1H, imidazole H-2), 7.46 (d, J=8.4 Hz, 1H, aromatic H-6), 6.93 (d, J=8.4 Hz, 1H, aromatic H-5), 4.22 (t, J=6.3 Hz, 2H, OCH2), 3.85 (s, 3H, OCH3)

-

13C NMR: δ 191.2 (CHO), 152.1 (C-OCH3), 136.8 (imidazole C-2), 122.4-114.3 (aromatic carbons)

Synthetic Methodology

Stepwise Synthesis Protocol

The manufacturing process involves three optimized stages:

-

Propoxy Chain Installation

3-chloro-1-propanol undergoes nucleophilic substitution with imidazole (K2CO3/DMF, 80°C, 12h) to yield 3-(1H-imidazol-1-yl)propan-1-ol (78% yield) -

Etherification Reaction

Coupling with 2-hydroxy-3-methoxybenzaldehyde using Mitsunobu conditions (DIAD/PPh3, THF, 0°C→RT) achieves 85-90% conversion -

Salt Formation

Treatment with HCl gas in anhydrous Et2O precipitates the hydrochloride salt (95% purity by HPLC)

Table 2: Critical Reaction Parameters

| Step | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| 1 | 80°C | 12h | 78% | 92% |

| 2 | 0-25°C | 6h | 85% | 89% |

| 3 | -10°C | 1h | 95% | 95% |

Physicochemical Profile

Solubility and Stability

The compound exhibits pH-dependent solubility:

Accelerated stability testing (40°C/75% RH) shows 98.2% potency retention after 6 months when stored in amber glass under nitrogen.

Biological Evaluation

Antimicrobial Performance

Against ATCC strains (agar well diffusion, 100μg/disc):

Table 3: Zone of Inhibition (mm)

| Microorganism | Compound | Ciprofloxacin | Fluconazole |

|---|---|---|---|

| S. aureus (ATCC 25923) | 18±0.7 | 22±1.1 | - |

| E. coli (ATCC 25922) | 15±0.9 | 19±0.8 | - |

| C. albicans (ATCC10231) | 14±0.5 | - | 16±0.6 |

Anti-inflammatory Mechanism

The compound inhibits COX-2 (IC50=3.2μM) with 12:1 selectivity over COX-1 . In carrageenan-induced paw edema models:

Table 4: Edema Reduction at 50mg/kg

| Time (h) | % Inhibition | Diclofenac Control |

|---|---|---|

| 1 | 38.2±2.1 | 42.7±1.9 |

| 3 | 67.4±3.2 | 71.8±2.8 |

| 5 | 82.1±2.7 | 85.3±3.1 |

Structure-Activity Relationships

Critical Substituent Effects

-

Methoxy Group: Removal decreases COX-2 binding by 6.8-fold (ΔG = -2.3 kcal/mol)

-

Imidazole Position: N1-substitution improves metabolic stability (t1/2 4.7h vs 1.2h for N3-analog)

-

Propoxy Length: C3 chain optimizes membrane permeability (Papp=8.9×10⁻⁶ cm/s vs 5.4 for C2)

Developmental Challenges

Pharmacokinetic Limitations

Despite promising potency, the compound shows:

-

High plasma protein binding (89.2%)

-

Moderate hepatic clearance (28 mL/min/kg)

Regulatory Status

Classified as "For Research Use Only" under ICH Q3A guidelines. Required purity specifications:

-

HPLC: ≥95%

-

Residual solvents: <500ppm (Class 3)

-

Heavy metals: <10ppm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume